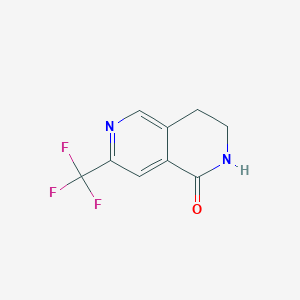![molecular formula C9H11N5 B13071909 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)
1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylpyridine, which can be synthesized via α-methylation of pyridine using a continuous flow setup with Raney nickel as a catalyst.
Formation of Intermediate: The 2-methylpyridine is then reacted with formaldehyde and hydrazine hydrate to form the intermediate 2-methylpyridin-3-ylmethyl hydrazine.
Cyclization: The intermediate undergoes cyclization with formic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives.
科学的研究の応用
1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The triazole ring plays a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.
類似化合物との比較
Similar Compounds
2-Methylpyridine: A precursor in the synthesis of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine.
Quinolinyl-pyrazoles: Compounds with similar heterocyclic structures and pharmacological properties.
Pyridine Derivatives: Compounds with similar pyridine rings and varied substituents.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research.
特性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC名 |
1-[(2-methylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-7-8(3-2-4-11-7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13) |
InChIキー |
TYRPPGHZEBCYKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)CN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



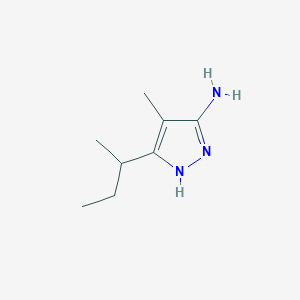
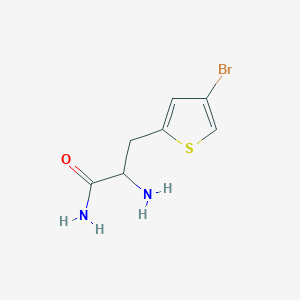

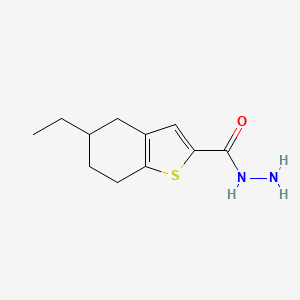
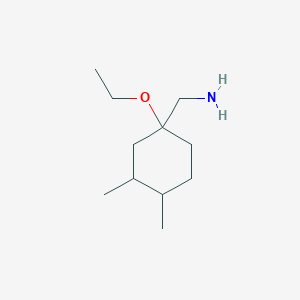
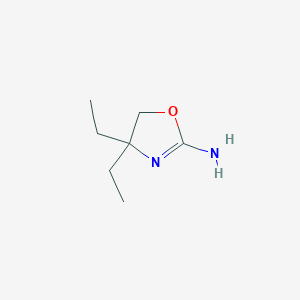
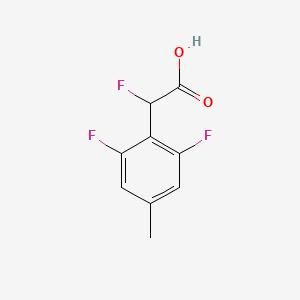

![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)

![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
